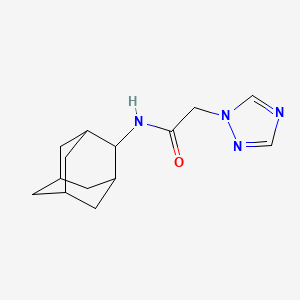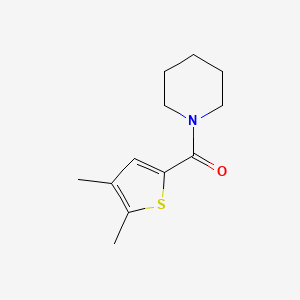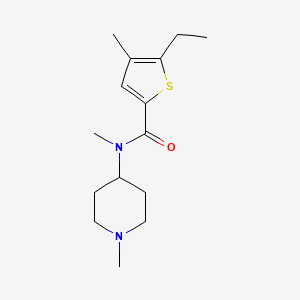
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation results in the reduction of pain, inflammation, and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. It also increases the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is its potential as a treatment for neurological disorders. It has been shown to have a low toxicity profile and few side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. One potential direction is the development of new drugs based on this compound that can target specific neurological disorders. Another direction is the investigation of the long-term effects of this compound on the brain and other organs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a promising compound with potential applications in the field of medicine. Its unique properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 2-acetylthiophene with 1-methylpiperidin-4-amine in the presence of a reducing agent. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been extensively studied for its potential application in the field of medicine. This compound has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10-9-13(18-11(10)2)14(17)16(4)12-5-7-15(3)8-6-12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWBFPZWMRIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)


![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)



![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)